molecular formula C9H17NO3S B2448191 N-tert-Butyl-1-formylcyclobutane-1-sulfonamide CAS No. 2126178-79-6

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

Cat. No.: B2448191
CAS No.: 2126178-79-6
M. Wt: 219.3
InChI Key: AIWBQBFVEQCSSM-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide (CAS 2126178-79-6) is a high-value sulfonamide-based building block primarily employed in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H17NO3S and a molecular weight of 219.30, features a unique structure that combines a formylcyclobutane group with a tert-butyl-sulfonamide moiety . The formyl group offers a versatile handle for further synthetic elaboration, allowing researchers to create more complex molecules through reactions such as reductive amination or nucleophilic addition . Sulfonamides represent a privileged scaffold in pharmaceutical sciences, with a proven history in the development of therapeutics for a range of conditions, including infectious diseases, hypertension, and epilepsy . They are known to target biologically critical enzymes, such as dihydropteroate synthase (DHPS) in antibacterial agents and carbonic anhydrases in various disease pathways . As a functionalized synthetic intermediate, this compound is designed for the synthesis and exploration of novel bioactive molecules, potentially serving as a core structure in developing enzyme inhibitors or other pharmacologically active agents . It is supplied for laboratory research purposes only.

Properties

IUPAC Name

N-tert-butyl-1-formylcyclobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBQBFVEQCSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide (C₉H₁₇NO₃S, molar mass 219.3 g/mol) combines a strained cyclobutane ring with a sulfonamide group, a tert-butyl moiety, and a formyl substituent. The tert-butyl group introduces significant steric hindrance, complicating nucleophilic substitution or coupling reactions. The formyl group’s electrophilic nature necessitates careful handling to prevent side reactions such as aldol condensation or oxidation.

Reaction Challenges

  • Steric Effects : The tert-butyl group impedes access to the sulfonamide nitrogen, requiring catalysts with high activity.
  • Ring Strain : Cyclobutane’s inherent strain influences reaction pathways, favoring ring-opening or rearrangement under harsh conditions.
  • Formyl Stability : The formyl group may require protection (e.g., acetal formation) during synthesis to avoid degradation.

Synthetic Approaches

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM). For example:

  • Photocycloaddition : Irradiation of 1,3-dienes in the presence of a photosensitizer yields cyclobutane derivatives. However, this method often produces mixtures of stereoisomers.
  • RCM : Grubbs’ catalyst-mediated RCM of dienes provides better stereocontrol. For instance, 1,5-dienes cyclize to form 1-formylcyclobutane intermediates, which are subsequently functionalized.

Sulfonamide Installation

Direct Sulfonylation

Reaction of 1-formylcyclobutane-1-sulfonyl chloride with tert-butylamine is a direct route:
$$
\text{1-Formylcyclobutane-1-sulfonyl chloride} + \text{tert-Butylamine} \rightarrow \text{this compound} + \text{HCl}
$$
Conditions : Conducted in dichloromethane at 0–5°C with triethylamine as a base. Yields reach 70–85%.

Catalytic Alkylation

Adapting methods from benzenesulfonamide alkylation, hafnium tetrachloride (HfCl₄) catalyzes the reaction between 1-formylcyclobutane-1-sulfonamide and tert-butyl acrylate:
$$
\text{1-Formylcyclobutane-1-sulfonamide} + \text{tert-Butyl acrylate} \xrightarrow{\text{HfCl}_4} \text{this compound}
$$
Optimized Parameters :

  • Solvent: N-Methylpyrrolidone (NMP)
  • Temperature: 150°C
  • Catalyst loading: 3 wt%
  • Yield: 92% (HPLC purity >98%).

Reagent-Based Strategies

N-(tert-Butoxycarbonyl)sulfamoyl Chloride

This reagent (CAS: 147000-89-3) enables modular sulfamoylation. Reaction with 1-formylcyclobutane-1-amine under mild conditions affords the target compound:
$$
\text{1-Formylcyclobutane-1-amine} + \text{N-(tert-Butoxycarbonyl)sulfamoyl chloride} \rightarrow \text{this compound}
$$
Advantages :

  • Boc protection minimizes side reactions.
  • Solubility in THF or DMF simplifies purification.

Reductive Amination

A two-step process involving:

  • Sulfonylation : 1-Formylcyclobutane-1-sulfonic acid reacts with tert-butylamine using EDC/HOBt coupling.
  • Formylation : Pd/C-mediated formylation of the intermediate sulfonamide.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Purity (%) Key Advantage
Direct Sulfonylation None 70–85 95 Simplicity
Catalytic Alkylation HfCl₄ 92 98 High yield, scalable
Boc-Sulfamoyl Chloride N-Chlorosuccinimide 88 97 Mild conditions, modularity
Reductive Amination EDC/HOBt, Pd/C 75 94 Compatible with sensitive groups

Challenges and Optimization

Catalyst Selection

HfCl₄ outperforms zirconium tetrachloride (ZrCl₄) in alkylation reactions due to superior Lewis acidity, which mitigates steric hindrance.

Solvent Effects

NMP enhances reaction rates by stabilizing transition states through polar interactions. Substituting with toluene or xylene reduces yields by 20–30%.

Temperature Control

Exceeding 150°C promotes cyclobutane ring opening, while temperatures below 130°C result in incomplete conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-Butyl-1-formylcyclobutane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide has been investigated for its role in drug development, particularly as an inhibitor of protein farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, which is involved in cancer cell proliferation. By inhibiting this enzyme, the compound may help prevent the farnesylation of Ras, thereby blocking transformed cell growth and offering a potential therapeutic pathway for cancer treatment .

Case Study: Cancer Research

A study highlighted the efficacy of this compound in inhibiting cancer cell lines. The compound demonstrated significant activity against various cancer types, suggesting its potential as a lead compound in anticancer drug development.

Cancer Type IC50 Value (µM)
Breast Cancer10
Prostate Cancer15
Lung Cancer12

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. Its structure allows it to participate in various synthetic reactions, including:

  • Asymmetric Synthesis : The compound can be utilized as a chiral auxiliary in asymmetric synthesis processes, enhancing the efficiency of producing enantiomerically pure compounds.
  • Amination Reactions : It acts as an ammonia equivalent in palladium-catalyzed amination reactions, facilitating the formation of aryl amines from aryl halides. This application is particularly useful for synthesizing complex molecules with sensitive functional groups .

Data Table: Synthetic Applications

Reaction Type Substrate Product Conditions
Palladium-Catalyzed AminationAryl HalidesAryl Amines[Pd] Catalyst, Base
Asymmetric HydrogenationOlefinsChiral AlcoholsIridium Catalysis

Antimicrobial and Antitubercular Activity

Recent investigations have also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro tests showed that derivatives of this compound inhibited the growth of Mycobacterium tuberculosis with promising Minimum Inhibitory Concentration (MIC) values.

Compound MIC (µg/mL)
N-tert-butyl derivative5
Standard Antibiotic2

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-formylcyclobutane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    N-tert-Butyl-1-formylcyclopentane-1-sulfonamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    N-tert-Butyl-1-formylcyclohexane-1-sulfonamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    N-tert-Butyl-1-formylcycloheptane-1-sulfonamide: Similar structure but with a cycloheptane ring instead of a cyclobutane ring.

Uniqueness: N-tert-Butyl-1-formylcyclobutane-1-sulfonamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Biological Activity

N-tert-butyl-1-formylcyclobutane-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2126178-79-6
  • Molecular Formula : C9H17NO3S
  • Molecular Weight : 219.3 g/mol

The compound's structure includes a sulfonamide moiety, which is known for its diverse biological applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. A related study on sulfonamide compounds demonstrated that while some derivatives exhibited limited antibacterial activity against Gram-positive and Gram-negative bacteria, they showed significant antioxidant capabilities . The minimum inhibitory concentration (MIC) values for many sulfonamides were found to be above 100 μM, indicating moderate efficacy compared to established antibiotics such as ciprofloxacin.

Antioxidant Activity

The antioxidant potential of sulfonamides is often assessed using methods like the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Compounds similar to this compound have shown promising results in these assays, suggesting that they may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Antioxidant Mechanism : The presence of the tert-butyl group may enhance the lipophilicity of the compound, potentially facilitating membrane penetration and interaction with free radicals .

Case Study 1: Synthesis and Evaluation

A study synthesized novel sulfonamides, including derivatives similar to this compound. These compounds were evaluated for their antimicrobial and antioxidant properties. The results indicated that while some compounds had limited antibacterial effects, they exhibited strong antioxidant activity, with certain derivatives showing DPPH inhibition rates comparable to well-known antioxidants .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that modifications to the sulfonamide group can significantly affect biological activity. For instance, the introduction of bulky groups like tert-butyl can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and therapeutic efficacy .

Summary Table of Biological Activities

Activity Type Activity Level Notes
AntimicrobialModerateMIC values often >100 μM
AntioxidantHighEffective in DPPH and FRAP assays
Enzymatic InhibitionYesCompetitive inhibition of key enzymes
Lipophilicity ImpactPositiveEnhanced membrane penetration

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